molecular formula C22H26N4O2 B5554968 2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol

2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol

Cat. No.: B5554968
M. Wt: 378.5 g/mol
InChI Key: GFPQQSNHDLDFLL-UHFFFAOYSA-N
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Description

2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Scientific Research Applications

2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and dyes.

Preparation Methods

The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety, which can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions . The quinazoline ring is then formed through a cyclization reaction involving a suitable precursor. The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol include other spiro compounds and benzoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples of similar compounds are:

The uniqueness of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol lies in its specific spiro linkage and the presence of both benzoxazole and quinazoline rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclohexane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-21(2)12-15-18(16(27)13-21)22(10-6-3-7-11-22)26-19(23-15)25-20-24-14-8-4-5-9-17(14)28-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQQSNHDLDFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(CCCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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